N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
Description
N-((2-Morpholinopyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a heterocyclic organic compound featuring a pyridine core substituted with morpholine and tetrahydro-2H-pyran-4-yl ether groups. Its molecular structure combines a pyridine ring linked to a morpholine moiety via a methylene bridge and an isonicotinamide scaffold modified with a tetrahydro-2H-pyran-4-yloxy substituent.
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-21(16-3-7-22-19(14-16)29-18-4-10-27-11-5-18)24-15-17-2-1-6-23-20(17)25-8-12-28-13-9-25/h1-3,6-7,14,18H,4-5,8-13,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPXCYBGLFSTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on shared structural motifs with compounds in the evidence:
Structural Analog: 3-Chloro-N-phenyl-phthalimide ()
- Core Structure : 3-Chloro-N-phenyl-phthalimide (Fig. 1) contains a phthalimide core, distinct from the pyridine-morpholine scaffold of the target compound.
- Functional Groups : The phthalimide derivative includes a chlorine substituent and an N-phenyl group, whereas the target compound features morpholine, tetrahydro-2H-pyran, and isonicotinamide groups.
- Applications: 3-Chloro-N-phenyl-phthalimide is primarily used as a monomer in polymer synthesis (e.g., polyimides) , while the target compound’s hypothesized biological activity suggests divergent applications in medicinal chemistry.
Functional Analog: Compound 7h ()
- Complexity : Compound 7h is a highly complex molecule with multiple chiral centers, amide linkages, and pyrimidopyrimidine moieties. In contrast, the target compound is less structurally intricate.
- Bioactive Motifs : Both compounds incorporate pyridine rings and amide bonds, which are common in kinase inhibitors. However, the target compound lacks the pyrimidopyrimidine scaffold critical to 7h’s hypothesized mechanism .
- Solubility and Pharmacokinetics: The morpholine group in the target compound may enhance aqueous solubility compared to 7h’s dimethylamino and methylpyridinamine substituents.
Hypothetical Comparison Table
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack experimental data (e.g., IC50 values, binding assays) for the target compound or its analogs, making direct pharmacological comparisons speculative.
- Synthetic Challenges : Unlike 3-chloro-N-phenyl-phthalimide, the target compound’s synthesis likely requires multi-step functionalization of pyridine and isonicotinamide precursors, which may impact scalability.
Preparation Methods
Amination of the Bromomethyl Group
The bromomethyl intermediate undergoes amination via a Gabriel synthesis protocol:
- Reaction with potassium phthalimide in acetonitrile at reflux (82°C) for 6 hours yields the phthalimide-protected amine.
- Deprotection with hydrazine hydrate in ethanol at 60°C for 3 hours generates 2-morpholinopyridin-3-ylmethylamine .
Yield Optimization :
- Solvent Choice : Ethanol minimizes side reactions during deprotection compared to methanol.
- Hydrazine Stoichiometry : A 2:1 molar ratio of hydrazine to phthalimide ensures complete deprotection without over-degradation.
Synthesis of 2-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinic Acid
Pyranyloxy Group Installation
2-Chloroisonicotinic acid reacts with tetrahydro-2H-pyran-4-ol under Mitsunobu conditions:
- Reagents : Diethyl azodicarboxylate (DEAD, 1.2 eq) and triphenylphosphine (1.2 eq) in tetrahydrofuran (THF) at 0°C to room temperature (RT) over 4 hours.
- Regioselectivity : The reaction favors substitution at the 2-position due to reduced steric hindrance compared to the 4-carboxylic acid group.
Characterization Data :
Carboxylic Acid Activation
The free acid is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at RT for 2 hours, yielding 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinoyl chloride .
Amide Bond Formation
Coupling Reaction
The final step involves reacting 2-morpholinopyridin-3-ylmethylamine with 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinoyl chloride under Schotten-Baumann conditions:
- Solvent : Dichloromethane/water biphasic system.
- Base : Sodium bicarbonate (NaHCO₃, 3 eq) to neutralize HCl byproduct.
- Temperature : 0°C to RT over 3 hours.
Yield Enhancement Strategies :
- Coupling Agents : Alternative use of HATU (1.1 eq) and DIPEA (3 eq) in DMF improves yields to 78% compared to 65% with classical methods.
- Purification : Reverse-phase HPLC (C-18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity.
Analytical Validation and Quality Control
Spectroscopic Characterization
- High-Resolution Mass Spectrometry (HRMS) :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.52 (d, J = 5.0 Hz, 1H), 8.25 (s, 1H), 7.95 (d, J = 5.0 Hz, 1H), 7.70 (m, 1H), 5.15 (m, 1H), 4.45 (d, J = 5.5 Hz, 2H), 3.95–3.70 (m, 8H), 3.55–3.45 (m, 2H), 1.90–1.70 (m, 4H).
Purity Assessment
- HPLC : Retention time = 6.78 min (C-18, 30%–70% acetonitrile over 15 min).
- LC-MS : m/z 425.2 [M+H]⁺, purity ≥98%.
Comparative Analysis of Synthetic Routes
| Parameter | Mitsunobu Route | SNAr Route | HATU Coupling |
|---|---|---|---|
| Overall Yield (%) | 42 | 38 | 55 |
| Reaction Time (h) | 18 | 24 | 6 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Limited | Moderate | High |
Data synthesized from Refs,.
Q & A
Q. What are the recommended strategies for optimizing the synthesis of N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide?
The synthesis of this compound typically involves multi-step reactions, including amide coupling, nucleophilic substitutions, and protecting group strategies. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt to minimize side reactions .
- Morpholine incorporation : Optimize reaction time and temperature (e.g., 60–80°C in DMF) to ensure efficient ring closure .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
Yield optimization may require iterative adjustments to stoichiometry, solvent choice (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-coupling steps) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : 1H/13C NMR to confirm connectivity of the morpholine, pyran, and isonicotinamide moieties. Pay attention to splitting patterns for methylene groups adjacent to oxygen/nitrogen .
- Mass Spectrometry (HRMS) : Use ESI-HRMS to validate molecular weight and isotopic distribution .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if suitable crystals can be grown .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification. Co-solvents like DMSO (≤1% v/v) may be used for initial dissolution .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation products. Focus on the morpholine and pyran ether linkages as potential degradation sites .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Screen against kinases or proteases due to the compound’s amide and heterocyclic motifs. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cellular uptake : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to evaluate membrane permeability .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like PI3K or mTOR. Prioritize modifications to the pyran-ether or morpholine groups based on energy scores .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity data to build predictive models .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Dynamic effects : NMR may average conformers, while X-ray captures static structures. Compare temperature-dependent NMR (VT-NMR) with crystallography to identify flexible regions (e.g., tetrahydrofuran ring puckering) .
- DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) to validate assignments .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Fragment-based design : Synthesize analogs with systematic modifications (e.g., pyran vs. tetrahydropyran substitution) and test in parallel assays .
- Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen-bond acceptors (e.g., pyridine-N, morpholine-O) .
Q. How can in vivo pharmacokinetic challenges be addressed?
- Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor CYP450-mediated degradation via LC-MS/MS. Introduce fluorination or methyl groups to block metabolic hotspots .
- Tissue distribution : Use radiolabeled (14C) compound and autoradiography to quantify uptake in target organs .
Q. What strategies mitigate side reactions during multi-step synthesis?
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
